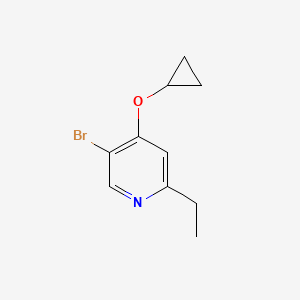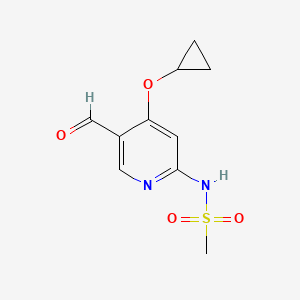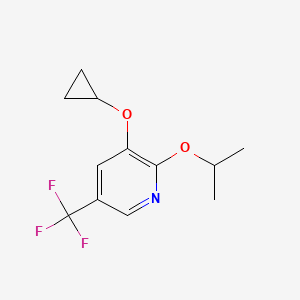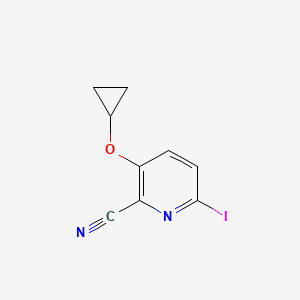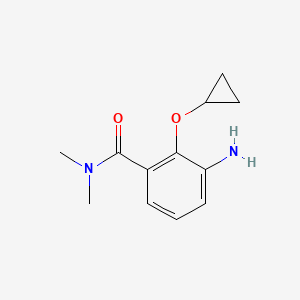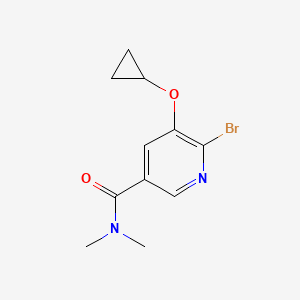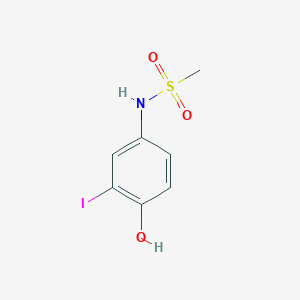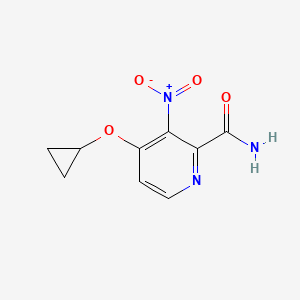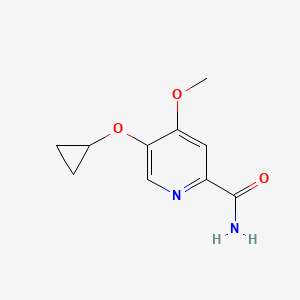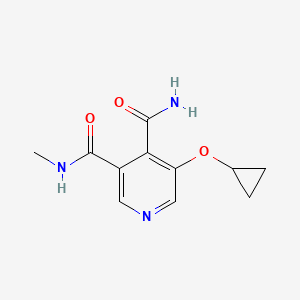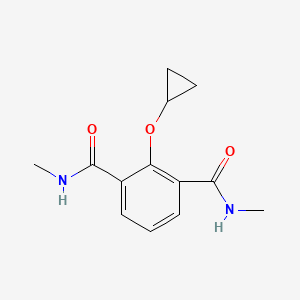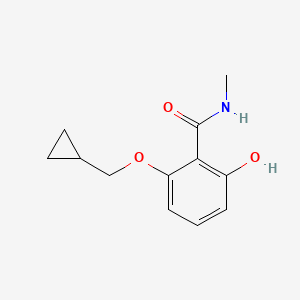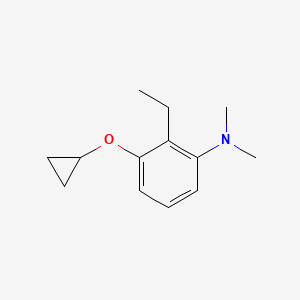
3-Cyclopropoxy-2-ethyl-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-ethyl-N,N-dimethylaniline is an organic compound with the molecular formula C13H19NO and a molar mass of 205.299 g/mol . This compound features a cyclopropoxy group, an ethyl group, and a dimethylamino group attached to an aniline ring. It is a tertiary amine and is known for its applications in various fields of scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-ethyl-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with ethyl bromide and cyclopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-2-ethyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding primary or secondary amines.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-2-ethyl-N,N-dimethylaniline has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-ethyl-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The compound may also interact with biological macromolecules such as proteins and nucleic acids, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A simpler analogue with a dimethylamino group attached to an aniline ring.
3-Cyclopropoxy-4-ethyl-N,N-dimethylaniline: A structural isomer with the cyclopropoxy and ethyl groups positioned differently on the aniline ring.
Uniqueness
3-Cyclopropoxy-2-ethyl-N,N-dimethylaniline is unique due to the presence of both cyclopropoxy and ethyl groups on the aniline ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-ethyl-N,N-dimethylaniline |
InChI |
InChI=1S/C13H19NO/c1-4-11-12(14(2)3)6-5-7-13(11)15-10-8-9-10/h5-7,10H,4,8-9H2,1-3H3 |
InChI-Schlüssel |
GBAGTASAQZFDFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC=C1OC2CC2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


